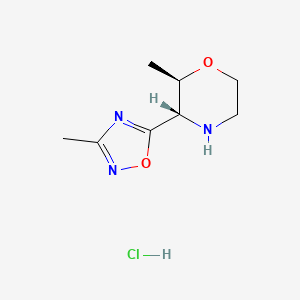

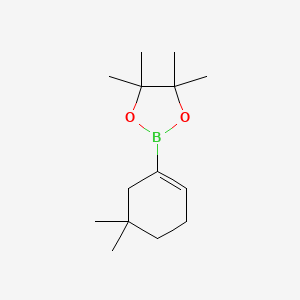

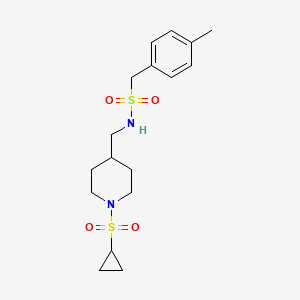

![molecular formula C14H16N6OS B2512706 N-(3-甲基-1-(2H-1,2,3-三唑-2-基)丁烷-2-基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 2034560-96-6](/img/structure/B2512706.png)

N-(3-甲基-1-(2H-1,2,3-三唑-2-基)丁烷-2-基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .

Synthesis Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .

Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Chemical Reactions Analysis

The four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .

Physical And Chemical Properties Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

科学研究应用

Drug Discovery

1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive candidates for drug design. Several medicinal compounds with a 1,2,3-triazole core are already available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this scaffold, including the popular click chemistry approach. Researchers have developed facile and straightforward methods to construct 1,2,3-triazoles, enabling their use as versatile building blocks in organic synthesis .

Polymer Chemistry

1,2,3-Triazoles find applications in polymer science. Their incorporation into polymer backbones can enhance material properties, such as thermal stability, mechanical strength, and solubility. Researchers explore their use in designing functional polymers for diverse applications .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-Triazoles participate in host-guest systems, self-assembly, and molecular recognition. Their ability to form stable complexes with other molecules contributes to the field of supramolecular chemistry .

Bioconjugation

Bioconjugation refers to linking biomolecules (such as proteins, peptides, or nucleic acids) to synthetic compounds. 1,2,3-Triazoles serve as excellent bioconjugation handles due to their biocompatibility and ease of functionalization. Researchers use them for targeted drug delivery, imaging, and diagnostics .

Fluorescent Imaging

Fluorescent 1,2,3-triazoles can be designed to selectively bind to specific cellular targets. These probes enable visualization of biological processes, disease markers, and cellular structures. Their use in live-cell imaging and diagnostics is an exciting area of research .

作用机制

Target of Action

Triazoles and benzothiadiazoles are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazoles are capable of binding in the biological system with a variety of enzymes and receptors . Benzotriazoles can react with aromatic aldehydes to give benzotriazole-based N,O-acetals .

Biochemical Pathways

Triazoles have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Pharmacokinetics

Triazoles are generally known for their high chemical stability .

Result of Action

Triazoles have been found to show versatile biological activities .

Action Environment

Triazoles are generally stable under a variety of conditions .

未来方向

Due to the notable therapeutic importance of 1,4-disubstituted-1,2,3-triazoles linked with amine and ester groups, a series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques . In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted . Moderate to excellent activity was observed from majority of the compounds against the tested strains . Notably, compound 7o (MIC=0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes . Furthermore, an ADME analysis was performed, indicating that the compounds possess a favorable profile and can be considered as patient compliant .

属性

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6OS/c1-9(2)13(8-20-15-5-6-16-20)17-14(21)10-3-4-11-12(7-10)19-22-18-11/h3-7,9,13H,8H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKNXMFXGDOMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

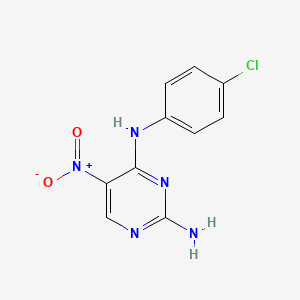

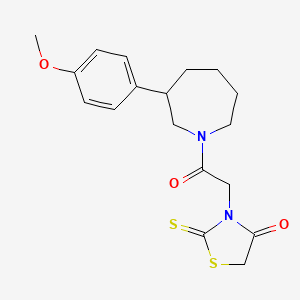

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)

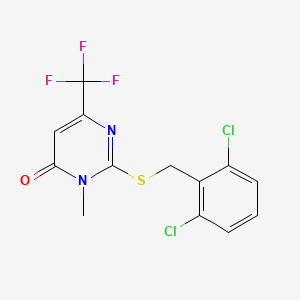

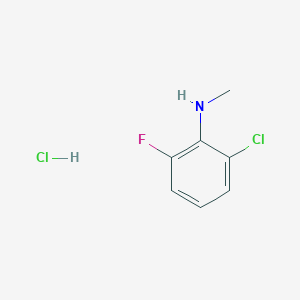

![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)

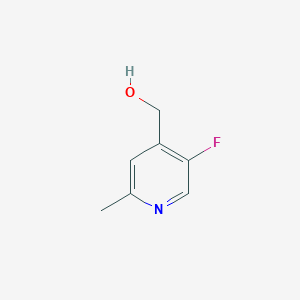

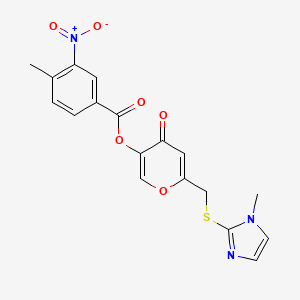

![Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2512640.png)